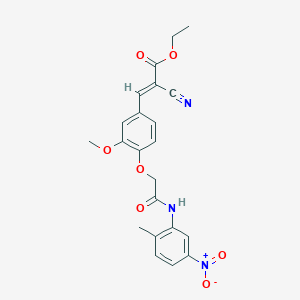
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including cyano, methoxy, nitro, and ester groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the core structure: This step involves the formation of the acrylate backbone through a Knoevenagel condensation reaction between an aldehyde and a cyanoacetic ester.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Attachment of the nitrophenyl group: This step involves the nitration of a phenyl ring followed by amination to introduce the nitro and amino groups.
Formation of the final product: The final step involves the coupling of the intermediate compounds through esterification and other necessary reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Similar structure but lacks the nitrophenyl group.
Ethyl 2-cyano-3-(3-methoxy-4-(2-aminophenyl)phenyl)acrylate: Similar structure but lacks the nitro group.
Uniqueness
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of cyano, methoxy, nitro, and ester groups makes it a versatile compound for various chemical transformations and applications.
Biological Activity
Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethoxy)phenyl)acrylate is a complex organic compound characterized by its diverse functional groups, including cyano, methoxy, nitro, and ester moieties. Its structural complexity suggests potential biological activities that are currently under investigation in various scientific fields.
The molecular formula of the compound is C22H21N3O7, with a molecular weight of 439.4 g/mol. The compound's structure includes multiple reactive sites, making it a candidate for various chemical transformations and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O7 |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methyl-5-nitroanilino)-2-oxoethoxy]phenyl]prop-2-enoate |
The biological activity of this compound is thought to involve interactions at the molecular level, particularly with enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing biochemical pathways through competitive binding or allosteric effects.
Antioxidant and Anti-Cancer Effects
Recent studies have highlighted the potential antioxidant and anti-cancer properties of related compounds. For instance, a sodium salt derivative of a similar structure demonstrated significant anti-cancer activity against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced tumor volume and cell count, along with increased expression of apoptotic markers like caspase 3, indicating a mechanism involving apoptosis induction .
Enzyme Inhibition Studies
Ethyl 2-cyano derivatives have been utilized in enzyme inhibition studies, showcasing their ability to interact with specific target proteins. These interactions can lead to the development of novel therapeutic agents aimed at diseases where enzyme dysregulation is a factor .
Case Studies
- Ehrlich Ascites Carcinoma Study :
- Enzyme Interaction Analysis :
Properties
Molecular Formula |
C22H21N3O7 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[3-methoxy-4-[2-(2-methyl-5-nitroanilino)-2-oxoethoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C22H21N3O7/c1-4-31-22(27)16(12-23)9-15-6-8-19(20(10-15)30-3)32-13-21(26)24-18-11-17(25(28)29)7-5-14(18)2/h5-11H,4,13H2,1-3H3,(H,24,26)/b16-9+ |
InChI Key |
KRAHUGGLXFCCBY-CXUHLZMHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















